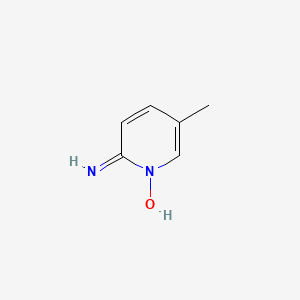

2-Amino-5-methylpyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-5-methylpyridin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-3-6(7)8(9)4-5/h2-4,7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODGFHIPQRIMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N)C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylpyridine and its Synthesis from 3-Methylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical properties and synthesis of 2-Amino-5-methylpyridine. It is important to note that while the synthesis of this compound can originate from a pyridine N-oxide precursor, "2-Amino-5-methylpyridine 1-oxide" itself is not a commonly isolated or well-characterized intermediate. The focus of this document is therefore on the properties of the resulting 2-Amino-5-methylpyridine and the experimental pathways to obtain it from 3-methylpyridine 1-oxide. This information is critical for its application as a key intermediate in the pharmaceutical and agrochemical industries.

Chemical Properties of 2-Amino-5-methylpyridine

2-Amino-5-methylpyridine, also known as 6-Amino-3-picoline, is a light yellow crystalline solid at room temperature.[1] It serves as a vital building block in the synthesis of various commercial products, including pharmaceuticals like Avosentan, Pirfenidone, and Zolpidem, as well as the pesticide Fluazuron.[1][2]

Physical and Chemical Data

The key physical and chemical properties of 2-Amino-5-methylpyridine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [3] |

| Melting Point | 76-77 °C | [4] |

| Boiling Point | 227 °C | [4] |

| Appearance | Light yellow crystalline flakes | [1] |

| Solubility | Soluble in water (1000 g/L) | [4] |

| pKa | 7.22 (+1) at 25°C | [4] |

| Flash Point | 118 °C | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-Amino-5-methylpyridine.

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR | Spectral data available, refer to detailed spectra for specific shifts and coupling constants. | |

| ¹³C NMR | Spectral data available. | |

| IR Spectroscopy | The N-H stretching vibrations appear around 3444 and 3335 cm⁻¹. | [5] |

| Mass Spectrometry | Data available for molecular weight confirmation and fragmentation patterns. |

Reactivity and Stability

2-Amino-5-methylpyridine is a stable compound under normal conditions.[6] It is, however, sensitive to moisture and should be stored in an inert atmosphere.[4] The amino group provides a site for various chemical reactions, including acylation and condensation. The pyridine ring can also undergo further substitution reactions. It is incompatible with strong oxidizing agents and strong acids.[7]

Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine 1-Oxide

A common synthetic route to 2-Amino-5-methylpyridine involves the amination of 3-methylpyridine 1-oxide. This process does not proceed through a stable "this compound" intermediate but rather through the formation of an activated species that is subsequently converted to the final product.

General Reaction Pathway

The synthesis typically involves the reaction of 3-methylpyridine 1-oxide with an aminating agent, often generated in situ. A representative pathway is the reaction with a trialkylamine and an electrophilic compound, followed by hydrolysis or rearrangement.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Amino-5-methylpyridine from 3-methylpyridine 1-oxide.[1][2][6]

Materials:

-

3-methyl-pyridine 1-oxide

-

Trimethylamine

-

Thionyl chloride

-

Methylene chloride

-

48% Hydrogen bromide solution

-

Sodium hydroxide solution

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Activation: Dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride and cool to -5 °C.[1] Condense 2.2 g (0.377 mol) of trimethylamine at -10 °C and add it to the solution.[1]

-

Slowly add a solution of 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes, maintaining the temperature below 0 °C.[1]

-

Allow the resulting yellow solution to warm to room temperature and stir overnight.[1]

-

Rearrangement and Hydrolysis: Remove the solvent in vacuo.[1] Add 35 ml of a 48% hydrogen bromide solution and heat the mixture to 210 °C while distilling off water.[1] Continuously add 48% hydrogen bromide solution dropwise while distilling water for 8 hours.[1]

-

Work-up: Cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.[1]

-

Extract the aqueous layer four times with ethyl acetate.[1]

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[1]

Conclusion

2-Amino-5-methylpyridine is a commercially significant chemical with well-defined properties. While its synthesis can be achieved from 3-methylpyridine 1-oxide, the reaction proceeds through a reactive intermediate rather than a stable "this compound". Understanding the chemical properties of the final product and the detailed experimental protocols for its synthesis is crucial for researchers and professionals in the fields of drug development and agrochemical synthesis. This guide provides a comprehensive overview of the available data to support these endeavors.

References

- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 7. baranlab.org [baranlab.org]

Technical Guide: Synthesis and Properties of 2-Amino-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The specific compound "2-Amino-5-methylpyridine 1-oxide" is not readily found in chemical literature with a dedicated CAS number. However, extensive information is available on its isomer, 2-Amino-5-methylpyridine , and its synthesis frequently involves a pyridine N-oxide precursor. This guide will focus on the synthesis, properties, and relevant experimental protocols for 2-Amino-5-methylpyridine, with a particular emphasis on a common synthetic route starting from 3-methyl-pyridine 1-oxide.

Compound Identification and Properties

2-Amino-5-methylpyridine is a key intermediate in the pharmaceutical and agrochemical industries.[1][2] It serves as a building block for various significant molecules.[2]

| Identifier | Value | Source |

| CAS Number | 1603-41-4 | [1][3][4][5][6] |

| Molecular Formula | C6H8N2 | [3][4] |

| Molecular Weight | 108.14 g/mol | [3][4] |

| IUPAC Name | 5-methylpyridin-2-amine | [4] |

| Synonyms | 6-Amino-3-methylpyridine, 2-Amino-5-picoline, 6-Amino-3-picoline | [4][5] |

| Physical and Chemical Properties | Value | Source |

| Appearance | Light yellow or tan crystalline flakes/powder | [1][7] |

| Melting Point | 76-77 °C | [3] |

| Boiling Point | 227 °C | [3] |

| Solubility | Soluble in water (1000 g/L), toluene, and benzene. | [3][7] |

| pKa | 7.22 | [3] |

Synthesis of 2-Amino-5-methylpyridine from 3-Methyl-pyridine 1-oxide

A well-documented method for synthesizing 2-Amino-5-methylpyridine involves the reaction of 3-methyl-pyridine 1-oxide with an electrophilic compound in the presence of a trialkylamine, followed by reaction with hydrogen bromide.[7][8][9]

Experimental Protocol

This protocol is based on a patented synthesis method.[8][9]

Step 1: Formation of the Ammonium Salt Intermediate

-

In a suitable reaction vessel, dissolve 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride.

-

Cool the solution to -5 °C.

-

At this temperature, add 22.2 g (0.377 mol) of trimethylamine, previously condensed at -10 °C.[8][9]

-

While maintaining the temperature below 0 °C, add a solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.[8][9]

-

Allow the resulting yellow solution to warm to room temperature and stir overnight.[8][9]

-

Remove the solvent in vacuo to yield the crude ammonium salt intermediate.[8][9]

Step 2: Conversion to 2-Amino-5-methylpyridine

-

To the crude intermediate, add 35 ml of a 48% hydrogen bromide solution.[8][9]

-

Distill off the water and then heat the mixture to 210 °C.[8][9]

-

Continuously add 48% hydrogen bromide solution dropwise while distilling off water. The reaction is typically complete after 8 hours, which can be monitored by thin-layer chromatography.[1]

-

After completion, allow the mixture to cool.

-

Adjust the pH to 9 using a dilute sodium hydroxide solution.[1]

-

Extract the product four times with ethyl acetate.[1]

-

Combine the organic extracts, dry over sodium sulphate, filter, and concentrate on a rotary evaporator to obtain 2-Amino-5-methylpyridine.[1]

| Reagent | Quantity | Moles |

| 3-methyl-pyridine 1-oxide | 10.03 g | 0.092 mol |

| Trimethylamine | 22.2 g | 0.377 mol |

| Thionyl chloride | 7.9 ml | 0.11 mol |

| 48% Hydrogen Bromide | 35 ml + continuous addition | - |

| Methylene Chloride | 120 ml + 15 ml | - |

Synthesis Workflow Diagram

References

- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]

- 6. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]

- 7. nbinno.com [nbinno.com]

- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-5-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Amino-5-methylpyridine 1-oxide. Due to a scarcity of direct experimental data for this specific molecule, this report synthesizes information from computational studies on related pyridine N-oxides and experimental data for the parent compound, 2-Amino-5-methylpyridine. The guide covers the synthesis, spectroscopic characterization, and theoretical predictions of its molecular geometry and electronic properties. This information is crucial for understanding its chemical reactivity, potential biological activity, and applications in drug development.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity.[1][2] The N-oxide functional group acts as an electron-donating group, which can modulate the chemical and physical properties of the parent pyridine ring, influencing its basicity, dipole moment, and reactivity towards electrophilic and nucleophilic substitution.[2][3] this compound is a derivative of interest, combining the features of an aminopyridine with an N-oxide, suggesting its potential as a versatile building block in the synthesis of novel bioactive molecules. This guide aims to provide a detailed understanding of its molecular structure and bonding.

Synthesis and Characterization

While direct synthesis and characterization data for this compound are not extensively reported, its synthesis can be inferred from standard procedures for the N-oxidation of pyridines. The parent compound, 2-Amino-5-methylpyridine, is a known intermediate in the synthesis of various pharmaceuticals.[4][5][6]

General Synthesis of Pyridine N-Oxides

The oxidation of pyridines to their corresponding N-oxides is a common transformation in organic synthesis. This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid.[3]

Experimental Protocol: General N-oxidation of a Pyridine Derivative

-

Dissolution: The starting pyridine derivative is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

Addition of Oxidant: A solution of the oxidizing agent (e.g., m-CPBA) in the same solvent is added dropwise to the pyridine solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench the excess oxidant, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: The crude product is purified by column chromatography, crystallization, or distillation to yield the pure pyridine N-oxide.

Molecular Structure and Bonding

Direct crystallographic data for this compound is not available in the Cambridge Structural Database. However, the molecular structure can be predicted based on computational studies of similar pyridine N-oxides and experimental data for 2-Amino-5-methylpyridine.

Predicted Molecular Geometry

The geometry of the pyridine ring in N-oxides is largely planar, similar to pyridine itself.[7] The introduction of the N-oxide bond leads to a slight elongation of the adjacent C-N bonds and a widening of the C-N-C bond angle at the nitrogen atom.[7] For this compound, the presence of the amino and methyl groups is expected to cause minor distortions in the ring geometry.

Computational studies on 2-methylpyridine 1-oxide provide insights into the expected bond lengths and angles.[8] By analogy, the key structural parameters for this compound are predicted in the table below. These are compared with experimental data for 2-Amino-5-methylpyridine.

| Parameter | Predicted (this compound) | Experimental (2-Amino-5-methylpyridine) |

| Bond Lengths (Å) | ||

| N1-O1 | ~1.34 | - |

| C2-N1 | ~1.38 | 1.357 |

| C6-N1 | ~1.38 | 1.350 |

| C2-N2 | ~1.37 | 1.367 |

| C-C (ring) | ~1.38 - 1.40 | 1.379 - 1.416 |

| C5-C7 | ~1.51 | 1.506 |

| **Bond Angles (°) ** | ||

| C2-N1-C6 | ~124 | 117.4 |

| O1-N1-C2 | ~118 | - |

| O1-N1-C6 | ~118 | - |

Table 1: Predicted and experimental geometric parameters. Predicted values are based on analogies with related structures.[7][8] Experimental data for 2-Amino-5-methylpyridine from computational studies.[9]

Electronic Structure and Bonding

The N-O bond in pyridine N-oxides is best described as a coordinate covalent bond with significant zwitterionic character.[1] This results in a large dipole moment and enhanced water solubility compared to the parent pyridine. The oxygen atom carries a partial negative charge, while the pyridine ring, particularly the nitrogen atom, bears a partial positive charge. This electronic distribution makes the oxygen atom a good hydrogen bond acceptor and influences the reactivity of the ring.

Natural Bond Orbital (NBO) analysis of similar pyridine N-oxides indicates a strong polarization of the N-O bond.[8] The lone pair of electrons on the nitrogen atom is delocalized into the N-O antibonding orbital, contributing to the stability of the molecule. The amino group at the 2-position is expected to further influence the electronic structure through mesomeric effects, potentially increasing the electron density at the ortho and para positions of the pyridine ring.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations are also expected in their characteristic regions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

| N-H Stretch | 3300 - 3500 | 2-Amino-5-methylpyridine[10] |

| C-H Stretch (aromatic) | 3000 - 3100 | 2-Amino-5-methylpyridine[9] |

| C-H Stretch (methyl) | 2850 - 2960 | 2-Amino-5-methylpyridine[9] |

| C=C / C=N Stretch | 1400 - 1600 | 2-Amino-5-methylpyridine[9] |

| N-O Stretch | 1200 - 1300 | Pyridine N-oxides[1] |

Table 2: Predicted characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be influenced by the electron-donating N-oxide and amino groups. The protons on the pyridine ring are expected to be shifted to different extents compared to the parent 2-Amino-5-methylpyridine.

| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound |

| ¹H NMR | ||

| H3 | ~7.0 - 7.5 | 2-Methylpyridine 1-oxide[11] |

| H4 | ~6.5 - 7.0 | 2-Methylpyridine 1-oxide[11] |

| H6 | ~8.0 - 8.5 | 2-Methylpyridine 1-oxide[11] |

| NH₂ | ~5.0 - 6.0 | 2-Amino-5-methylpyridine[12] |

| CH₃ | ~2.2 - 2.4 | 2-Amino-5-methylpyridine[12] |

| ¹³C NMR | ||

| C2 | ~150 - 160 | 2-Methylpyridine 1-oxide[11] |

| C3 | ~120 - 130 | 2-Methylpyridine 1-oxide[11] |

| C4 | ~125 - 135 | 2-Methylpyridine 1-oxide[11] |

| C5 | ~130 - 140 | 2-Methylpyridine 1-oxide[11] |

| C6 | ~140 - 150 | 2-Methylpyridine 1-oxide[11] |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related aminopyridine derivatives have shown a range of biological effects. For instance, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[13] The N-oxide functionality can also play a role in drug metabolism and can be used to modulate the pharmacokinetic properties of a drug candidate.[1]

Conclusion

This technical guide has provided a detailed, albeit largely theoretical, overview of the molecular structure and bonding of this compound. Based on analogies with related compounds, it is predicted to be a planar molecule with a polarized N-O bond, which significantly influences its electronic and spectroscopic properties. The presence of the amino and methyl groups further modulates its characteristics. While direct experimental data remains elusive, this guide serves as a valuable resource for researchers and scientists, providing a foundational understanding for future experimental and computational investigations into this promising molecule and its potential applications in drug discovery and development. Further research is warranted to experimentally validate the predictions made in this report.

References

- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Amino-5-methylpyridine: A Technical Guide

Data Presentation

The following sections summarize the key spectroscopic data for 2-Amino-5-methylpyridine (CAS No: 1603-41-4).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectra of 2-Amino-5-methylpyridine have been reported in deuterated chloroform (CDCl₃).[3] The chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 7.79 | d | J = 2.4 |

| H-4 | 7.12 | dd | J = 8.4, 2.4 |

| H-3 | 6.32 | d | J = 8.4 |

| -CH₃ | 2.12 | s | - |

| -NH₂ | 4.67 | s | - |

Source: ChemicalBook, 300 MHz in CDCl₃[3]

¹³C NMR Data

The carbon-13 NMR spectral data provides insight into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 158.2 |

| C-6 | 148.1 |

| C-4 | 138.2 |

| C-5 | 122.9 |

| C-3 | 108.0 |

| -CH₃ | 17.0 |

Source: Spectrum obtained from Aldrich Chemical Company, Inc., referenced in PubChem.[4]

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-Amino-5-methylpyridine.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3444, 3335 | ν(N-H) stretching of the amino group |

| ~1600 | C=C and C=N aromatic ring stretching |

| 1465 | Methylene group vibrations |

| 1280 | C-N stretching |

| 962, 939, 877, 801, 573 | C-H out-of-plane deformation |

Source: ResearchGate, PubChem[4][5][6]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments.

| m/z Value | Interpretation | Relative Abundance |

| 108 | Molecular Ion [M]⁺ | Top Peak |

| 107 | [M-H]⁺ | 3rd Highest |

| 80 | Fragment | 2nd Highest |

Source: NIST Mass Spectrometry Data Center, referenced in PubChem.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

For obtaining high-resolution ¹H and ¹³C NMR spectra, a sample of 2-Amino-5-methylpyridine is prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][7] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8] The spectra are recorded on a spectrometer, such as a 300 MHz instrument, at room temperature.[3][4] For ¹H NMR, standard acquisition parameters are used, while ¹³C NMR may require a larger number of scans to achieve a good signal-to-noise ratio.[7][9]

FTIR Spectroscopy

For solid samples like 2-Amino-5-methylpyridine, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is typically employed.[10][11]

-

ATR Method: A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded.[11]

-

KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder.[1] The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR instrument for analysis.[1]

Mass Spectrometry (GC-MS)

A dilute solution of 2-Amino-5-methylpyridine is prepared in a volatile organic solvent like acetone or dichloromethane.[12][13] This sample is then injected into the gas chromatograph.[14] The GC column separates the compound from any impurities based on their volatility and interaction with the column's stationary phase.[15] As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).[12] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer, and a mass spectrum is generated.[14]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 4. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ekwan.github.io [ekwan.github.io]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

- 10. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 12. memphis.edu [memphis.edu]

- 13. uoguelph.ca [uoguelph.ca]

- 14. elscience.co.uk [elscience.co.uk]

- 15. blamp.sites.truman.edu [blamp.sites.truman.edu]

Potential Biological Activity of 2-Amino-5-methylpyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Amino-5-methylpyridine 1-oxide is not currently available in the public domain. This guide provides an in-depth analysis based on the known properties of its parent compound, 2-Amino-5-methylpyridine, related isomers, and the general biological relevance of pyridine N-oxides. All discussions of potential biological activity for the 1-oxide are therefore inferential and intended to guide future research.

Introduction to 2-Amino-5-methylpyridine and its N-oxide

2-Amino-5-methylpyridine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3][4][5] Its N-oxide derivative, this compound, is the focus of this guide. The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a parent pyridine compound. N-oxidation is a common metabolic pathway for pyridine-containing drugs and xenobiotics.[6] Pyridine N-oxides can exhibit their own distinct biological activities, or they may act as prodrugs that are subsequently reduced in vivo back to the parent pyridine.[6]

Physicochemical Properties

A comparison of the known and predicted physicochemical properties of 2-Amino-5-methylpyridine and its 1-oxide derivative is crucial for understanding its potential biological behavior.

| Property | 2-Amino-5-methylpyridine | This compound (Predicted) |

| Molecular Formula | C₆H₈N₂ | C₆H₈N₂O |

| Molecular Weight | 108.14 g/mol [5][7] | 124.14 g/mol |

| LogP | 1.08 | Lower than parent compound |

| Water Solubility | Good[5] | Higher than parent compound |

| Hydrogen Bonding | Donor and Acceptor | Enhanced Acceptor capability |

Note: Properties for this compound are predicted based on the general effects of N-oxidation.

The increased polarity and water solubility of the N-oxide derivative could lead to altered pharmacokinetics, such as changes in absorption, distribution, metabolism, and excretion (ADME) profiles compared to the parent compound.

Known Biological Context of the Parent Compound and Related Isomers

2-Amino-5-methylpyridine: A Synthetic Precursor

Currently, the primary role of 2-Amino-5-methylpyridine in the scientific literature is as a key building block for the synthesis of several commercially significant molecules.[1][3][4]

2-Amino-4-methylpyridine: An iNOS Inhibitor

In contrast to the 5-methyl isomer, 2-Amino-4-methylpyridine has demonstrated significant biological activity as a potent inhibitor of inducible nitric oxide synthase (iNOS).[8] This highlights that small structural changes in aminomethylpyridines can lead to profound differences in biological function.

Quantitative Data for 2-Amino-4-methylpyridine iNOS Inhibition [8]

| Enzyme/Cell Line | IC₅₀ |

| Murine NOS II (RAW 264.7 cells) | 6 nM |

| Human recombinant NOS II | 40 nM |

| Human recombinant NOS I | 100 nM |

| Human recombinant NOS III | 100 nM |

| LPS-induced nitrite production (RAW 264.7) | 1.5 µM |

Potential Biological Activities of this compound

Based on the available information, several potential biological activities for this compound can be hypothesized.

As a Prodrug of 2-Amino-5-methylpyridine

One of the most plausible roles for this compound is as a prodrug that is metabolized to the parent compound. This bioconversion is a common fate for pyridine N-oxides in vivo.[6]

Intrinsic Biological Activity

It is also possible that this compound possesses its own intrinsic biological activity, independent of its conversion to the parent amine. The N-oxide moiety can participate in different intermolecular interactions, potentially leading to a unique pharmacological profile. Given the iNOS inhibitory activity of the 4-methyl isomer, it would be prudent to investigate whether this compound exhibits similar or other enzyme inhibitory properties.

Modulator of Drug Metabolism

Pyridine N-oxides have been shown to influence the expression and activity of drug-metabolizing enzymes. For example, pyridine N-oxide has been reported to have a protective effect against the cytotoxicity and clastogenicity of 3-chloropyridine, while inducing these effects for 2-chloropyridine.[9] This suggests a complex interaction with cellular metabolic pathways that could be relevant for this compound.

Proposed Experimental Protocols for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity Assays

-

Objective: To determine the cytotoxic potential of the compound.

-

Methodology:

-

Cell lines: A panel of human cancer cell lines (e.g., HepG2, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used.

-

Treatment: Cells are incubated with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo assay.

-

Data Analysis: IC₅₀ values are calculated from the dose-response curves.

-

Enzyme Inhibition Assays

-

Objective: To screen for inhibitory activity against a panel of relevant enzymes, including iNOS.

-

Methodology (iNOS example):

-

Enzyme Source: Recombinant human iNOS.

-

Substrate: L-arginine.

-

Assay: The conversion of L-arginine to L-citrulline is monitored, often using a radioactive tracer or a colorimetric method for nitric oxide production.

-

Procedure: The enzyme is incubated with the substrate and various concentrations of this compound.

-

Data Analysis: IC₅₀ values are determined.

-

In Vivo Pharmacokinetic and Metabolism Studies

-

Objective: To determine the ADME properties and identify major metabolites.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single intravenous or oral dose of this compound.

-

Sample Collection: Blood, urine, and feces are collected at various time points.

-

Analysis: LC-MS/MS is used to quantify the concentration of the parent compound and potential metabolites (including 2-Amino-5-methylpyridine) in the collected samples.

-

Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) are calculated.

-

Conclusion

While there is a clear lack of direct biological data for this compound, its chemical structure, in the context of its parent compound and related isomers, presents several intriguing possibilities for biological activity. It may function as a prodrug for 2-Amino-5-methylpyridine, or it could possess unique pharmacological properties, potentially as an enzyme inhibitor. The proposed experimental workflows provide a roadmap for future research to unravel the true biological potential of this compound. A thorough investigation is warranted to determine if this compound or its derivatives could be of interest for drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 4. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Versatile Intermediate: A Literature Review on the Discovery of Pyridine N-Oxides

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine N-oxides are a cornerstone class of heterocyclic compounds, widely utilized as synthetic intermediates, ligands, and oxidizing agents, with many derivatives finding applications in pharmaceuticals. Their discovery marked a significant advancement in heterocyclic chemistry, unlocking new pathways for the functionalization of the pyridine ring. This technical guide provides an in-depth review of the initial discovery and early synthetic methodologies for pyridine N-oxides. It includes a detailed examination of the seminal experimental protocols, a comparative summary of quantitative data from early preparations, and a visualization of the fundamental synthetic pathway.

The Initial Discovery: Meisenheimer's Breakthrough

The first synthesis of a pyridine N-oxide was reported in 1926 by the German chemist Jakob Meisenheimer.[1][2] His pioneering work demonstrated that pyridine could be oxidized at the nitrogen atom using peroxybenzoic acid as the oxidizing agent.[1][3] This discovery was significant because it introduced a method to alter the electronic properties of the pyridine ring, transforming the otherwise electron-deficient ring into a system more amenable to certain types of substitution. The introduction of the N-oxide functionality suppresses reactions at the nitrogen atom and promotes electrophilic substitution at the 2- and 4-positions of the ring.[1]

Early Synthetic Methodologies

Following Meisenheimer's initial work, several other methods using various peroxy acids were developed to synthesize pyridine N-oxides. The most common approach involves the direct oxidation of pyridine with an oxidizing agent. Early, successful methods included the use of:

-

Peroxybenzoic Acid : The original reagent used by Meisenheimer.[3]

-

Peracetic Acid : A widely adopted method using a mixture of hydrogen peroxide and acetic acid.[3]

-

Monoperphthalic Acid : Another effective peroxy acid for this transformation.[3]

These classical oxidation methods remain fundamental in the synthesis of N-oxides.[4][5] The general reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring.

Quantitative Data from Early Syntheses

The efficiency of early synthetic methods varied. The following table summarizes key quantitative data from a well-documented procedure using peracetic acid, which became a common and reliable method for producing pyridine N-oxide.

| Parameter | Value | Source |

| Starting Material | Pyridine | [3] |

| Oxidizing Agent | 40% Peracetic Acid | [3] |

| Yield (Pyridine N-oxide) | 78–83% | [3] |

| Yield (Pyridine N-oxide HCl) | 76–83% | [3] |

| Melting Point | 65–66 °C (in a sealed capillary) | [1][3] |

| Boiling Point | 100–105 °C at 1 mm Hg | [3] |

| pKa (conjugate acid) | 0.8 | [1] |

Detailed Experimental Protocol: Oxidation with Peracetic Acid

This section details a representative experimental protocol for the synthesis of pyridine N-oxide, adapted from the procedure published in Organic Syntheses.[3] This method is noted for its reliability and good yields.

A. Synthesis of Pyridine-N-oxide Hydrochloride

-

Reaction Setup : In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

-

Addition of Oxidant : While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid via the dropping funnel. The rate of addition should be controlled to allow the temperature to rise to and be maintained at 85°C. This addition typically takes 50–60 minutes.

-

Cooling : After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.

-

Conversion to Hydrochloride : Replace the dropping funnel with a gas inlet tube. Bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.

-

Solvent Removal : Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.

-

Purification : Purify the residual pyridine-N-oxide hydrochloride by refluxing it for 30 minutes with 300 ml of isopropyl alcohol. Cool the solution to room temperature and filter the resulting crystals.

-

Washing : Wash the collected colorless crystals with 50 ml of isopropyl alcohol, followed by 50 ml of ether. The final yield of the hydrochloride salt is 139–152 g (76–83%), with a melting point of 179.5–181°C.[3]

B. Preparation of Free Pyridine-N-oxide

-

Isolation : Start with the acetic acid solution of pyridine-N-oxide acetate from step A.3. Evaporate the solution on a steam bath under the pressure of a water aspirator.

-

Distillation : Distill the residue (180–190 g) at a pressure of 1 mm Hg or less. Caution : Before distillation, test for the absence of peroxides with potassium iodide.[3] The distillation apparatus should be suitable for collecting a solid distillate. A Dry Ice trap is necessary to protect the vacuum pump from acetic acid.

-

Heating : Use an oil bath for heating, ensuring the temperature does not exceed 130°C to avoid decomposition.[3]

-

Collection : Collect the product at 100–105°/1mm Hg. The yield is 103–110 g (78–83%) of a colorless, deliquescent solid with a melting point of 65–66°C.[3] The product must be stored in a tightly sealed container.

Visualization of the Synthetic Pathway

The fundamental process of pyridine N-oxide formation is the oxidation of the nitrogen atom in the pyridine ring. This can be represented as a straightforward chemical transformation.

Caption: General reaction scheme for the synthesis of pyridine N-oxide.

Conclusion

The discovery of pyridine N-oxides by Jakob Meisenheimer in 1926 was a pivotal moment in heterocyclic chemistry. The development of reliable synthetic protocols, primarily using peroxy acids, allowed these versatile compounds to become readily accessible. This availability spurred extensive research into their chemical properties and reactivity, establishing them as invaluable intermediates in organic synthesis, coordination chemistry, and the development of pharmaceuticals. The foundational work reviewed here provided the essential tools for chemists to harness the unique properties of the N-oxide functional group, a legacy that continues to influence modern chemical research.

References

Navigating the Solubility Landscape of 2-Amino-5-methylpyridine 1-oxide: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Amino-5-methylpyridine 1-oxide in common laboratory solvents. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that the compound is not widely studied or commercially available, and as such, its physicochemical properties, including solubility, are not well-documented in publicly accessible sources.

In the absence of data for the requested N-oxide, this guide provides comprehensive information on the closely related and well-characterized compound, 2-Amino-5-methylpyridine (CAS RN: 1603-41-4). While this is a distinct chemical entity, its properties may offer some insights for researchers investigating related structures. It is crucial to note that the N-oxide functional group can significantly alter a molecule's properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility profile. Generally, the introduction of an N-oxide group increases polarity and the potential for hydrogen bonding, which may enhance solubility in polar solvents.

Physicochemical Properties of 2-Amino-5-methylpyridine

A summary of the available physical and chemical properties for 2-Amino-5-methylpyridine is presented below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1603-41-4 | [1][2][3] |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| Appearance | White to light yellow crystalline powder, crystals, or flakes | [1] |

| Melting Point | 76-77 °C | [1] |

| Boiling Point | 227 °C | [1] |

| Solubility | Freely soluble in water | [4] |

| pKa | 7.22 (+1) at 25°C | [2] |

Experimental Protocols: Synthesis of 2-Amino-5-methylpyridine

While no experimental protocols for determining the solubility of this compound were found, numerous methods for the synthesis of 2-Amino-5-methylpyridine are documented. One common method involves the reaction of 3-methyl-pyridine with sodium amide.[2] Another detailed synthesis starts from 3-methyl-pyridine 1-oxide.[1][5][6]

Example Synthesis of 2-Amino-5-methylpyridine from 3-methyl-pyridine 1-oxide

This protocol describes a multi-step synthesis to produce 2-Amino-5-methylpyridine.

Step 1: Reaction of 3-methyl-pyridine 1-oxide

-

Condense 2.2 g (0.377 mol) of trimethylamine at -10 °C.

-

Add the condensed trimethylamine to a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride at -5 °C.[1]

-

Add a solution of 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise to the mixture over 30 minutes, maintaining the temperature below 0 °C.[1]

-

Allow the resulting yellow solution to warm to room temperature and stir overnight.[1]

-

Remove the solvent in vacuo.[1]

Step 2: Treatment with Hydrogen Bromide and Extraction

-

Add 35 ml of a 48% strength hydrogen bromide solution to the residue.[1]

-

Distill off the water and then heat the mixture to 210 °C.[1]

-

Continuously add 48% strength hydrogen bromide solution dropwise while distilling off water. The reaction is monitored by thin-layer chromatography and is typically complete after 8 hours.[1]

-

Allow the mixture to cool and adjust the pH to 9 using a dilute sodium hydroxide solution.[1]

-

Extract the mixture four times with ethyl acetate.[1]

-

Dry the combined organic extracts over sodium sulphate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-5-methylpyridine from 3-methyl-pyridine 1-oxide.

References

- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 2. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-picoline, 99% | Fisher Scientific [fishersci.ca]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermochemical Properties of 2-Amino-5-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Amino-5-methylpyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the established experimental and computational methodologies for determining its key thermochemical parameters, including the standard molar enthalpy of formation, the standard molar enthalpy of combustion, and the standard molar enthalpy of sublimation. Where available, data for structurally related pyridine N-oxide derivatives are presented to offer a comparative context. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and material science, enabling a deeper understanding of the energetic landscape of this compound and facilitating its application in drug development and other advanced material sciences.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science due to the versatile reactivity conferred by the N-oxide and amino functional groups. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and predicting its behavior in various chemical and biological systems. Thermochemical data, such as the enthalpy of formation, provide critical insights into the energetic stability of a molecule, while the enthalpy of combustion is essential for safety and handling protocols. The enthalpy of sublimation is a key parameter in understanding the transition between solid and gaseous phases, which is crucial for purification, formulation, and material deposition processes.

This whitepaper outlines the standard experimental procedures for determining these properties and presents a logical workflow for the synthesis of the parent compound, 2-amino-5-methylpyridine, from a pyridine 1-oxide precursor.

Thermochemical Data

Table 1: Thermochemical Properties of this compound

| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Data Not Available | - |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Data Not Available | - |

| Standard Molar Enthalpy of Combustion | ΔcH° | Data Not Available | - |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data Not Available | - |

Table 2: Experimental Sublimation Enthalpies of Selected Substituted Pyridine N-Oxides

| Compound | Substituent(s) | ΔsubH° (kJ·mol⁻¹) |

| 4-Methylpyridine N-oxide | 4-CH₃ | 79.1 ± 1.3[1] |

| 4-Nitropyridine N-oxide | 4-NO₂ | 89.1 ± 2.5[1] |

| 4-Methoxypyridine N-oxide | 4-OCH₃ | 100.0 ± 1.2[1] |

| 3-Methyl-4-nitropyridine N-oxide | 3-CH₃, 4-NO₂ | 98.6 ± 1.1[1] |

| 2-Methyl-4-nitropyridine N-oxide | 2-CH₃, 4-NO₂ | 97.5 ± 1.3[1] |

Note: The data in Table 2 demonstrates the influence of substituent groups on the sublimation enthalpy of pyridine N-oxides. It is expected that the amino and methyl groups in this compound would also significantly influence its sublimation enthalpy.

Experimental Protocols

The determination of the thermochemical properties of this compound would follow well-established experimental protocols.

The standard molar enthalpy of formation (ΔfH°) is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°) obtained via combustion calorimetry.[2][3] For a nitrogen-containing organic compound like this compound, this involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.[4][5]

Methodology:

-

A pellet of the high-purity crystalline sample is weighed and placed in a crucible within the combustion bomb.

-

A known amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[5]

-

The bomb is placed in a calorimeter with a precisely known quantity of water, and the system is allowed to reach thermal equilibrium.

-

The sample is ignited, and the temperature change of the calorimeter is meticulously recorded.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Corrections are applied for the heat of combustion of the fuse wire, the formation of nitric acid from atmospheric and sample nitrogen, and for deviations from standard state conditions (Washburn corrections).[6]

-

The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

The standard molar enthalpy of sublimation (ΔsubH°) can be determined using the Knudsen effusion method, which measures the vapor pressure of a solid as a function of temperature.[1][7]

Methodology:

-

A small amount of the sample is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice.

-

The cell is placed in a high-vacuum chamber.

-

The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of the vapor through the orifice is measured.

-

The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.

-

This process is repeated at several different temperatures.

-

The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Synthesis and Reaction Workflow

While this guide focuses on the thermochemical properties of this compound, understanding its synthesis is crucial for sample preparation and purity assessment. A common route to 2-aminopyridines involves the manipulation of a pyridine 1-oxide precursor.[8][9][10] The following diagram illustrates a generalized synthetic pathway for the preparation of 2-amino-5-methylpyridine, which starts from 3-methylpyridine 1-oxide.

Caption: Synthetic workflow for 2-Amino-5-methylpyridine.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules.[11][12] Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., G3MP2B3), can be employed to calculate the gas-phase enthalpy of formation of this compound.[13] These calculations typically involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm the optimized structure is a true minimum and to calculate zero-point vibrational energy and thermal corrections.

-

Energy Calculation: Using a high-level theoretical method and basis set to obtain an accurate electronic energy.

-

Isodesmic Reactions: Employing balanced chemical reactions where the types of chemical bonds are conserved to reduce systematic errors in the calculations. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be derived.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the scientific literature, this technical guide provides a comprehensive framework for its determination. The outlined experimental protocols for combustion calorimetry and the Knudsen effusion method represent the standard for obtaining accurate enthalpies of formation and sublimation, respectively. Furthermore, computational methods offer a viable alternative for estimating these crucial energetic parameters. The provided data on related pyridine N-oxide derivatives serve as a useful benchmark for future experimental and theoretical studies. It is the hope that this guide will stimulate further research into the thermochemical properties of this and other important heterocyclic N-oxides, thereby supporting their continued development in medicinal and materials science applications.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 10. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Amino-5-methylpyridine 1-oxide

This technical guide offers an in-depth overview of the known hazards, handling precautions, and emergency procedures for 2-Amino-5-methylpyridine, intended to inform the safe use of its 1-oxide derivative in a research and development setting.

Hazard Identification and Classification

2-Amino-5-methylpyridine is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1]

GHS Hazard Statements

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

GHS Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P311: Call a POISON CENTER or doctor/physician.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Amino-5-methylpyridine is provided in the table below. These values should be considered as estimates when handling the 1-oxide derivative.

| Property | Value | Reference |

| Molecular Formula | C6H8N2 | [3] |

| Molecular Weight | 108.14 g/mol | [1][3] |

| Appearance | Light yellow crystalline flakes/solid | [1][4] |

| Melting Point | 76-77 °C | [5] |

| Boiling Point | 227 °C | [5] |

| Flash Point | 118 °C | [2][4] |

| Solubility in Water | 1000 mg/L (at 20°C) | [2] |

| Vapor Pressure | 3.706 Pa (at 25°C) | [4] |

| LogP | 1.08 | [4] |

Toxicological Information

2-Amino-5-methylpyridine is toxic through oral, dermal, and inhalation routes of exposure. The primary target organs include the respiratory system.[5]

| Toxicity Data | Value | Species | Reference |

| LD50 Oral | 200 mg/kg | Rat | [2][4] |

| LD50 Dermal | 400 mg/kg | Guinea Pig | [2] |

Acute Effects:

-

Eyes: Causes serious irritation, which may include redness, pain, and burns, potentially leading to loss of vision.[2]

-

Skin: Toxic in contact with skin, causing irritation, redness, pain, and burns.[1][2]

-

Ingestion: Toxic if swallowed. Symptoms may include abdominal pain, a burning sensation, diarrhea, shock, or collapse.[2]

-

Inhalation: Toxic if inhaled, causing respiratory tract irritation with symptoms like coughing, wheezing, and shortness of breath.[1][2]

Handling and Storage

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of dust and vapors.[6]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] A dust mask (type N95 or equivalent) is recommended.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Wash hands thoroughly after handling.[1]

-

Keep containers securely sealed when not in use.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

-

Keep containers tightly closed. The substance is hygroscopic.[4]

-

Store away from heat, sparks, and open flames.[2]

-

Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

First Aid Measures

A systematic approach to first aid is crucial in the event of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

-

Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[7] Immediately call a POISON CENTER or doctor.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: During a fire, toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[2][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

The following workflow outlines the procedure for handling a spill of 2-Amino-5-methylpyridine.

-

Personal Precautions: Avoid breathing dust and contact with skin and eyes. Wear personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust.[6] For major spills, contain the spill with sand, earth, or vermiculite.[6] Collect the recoverable product into labeled containers for disposal.[6]

Experimental Protocols

While specific experimental protocols for determining the safety of 2-Amino-5-methylpyridine 1-oxide are not available, standard methodologies for assessing the toxicity and physical hazards of new chemical entities should be followed. These include, but are not limited to:

-

Acute Toxicity Studies (Oral, Dermal, Inhalation): Following OECD Guidelines for the Testing of Chemicals (e.g., OECD 420, 402, 403).

-

Skin and Eye Irritation/Corrosion Tests: Following OECD Guidelines (e.g., OECD 404, 405).

-

Flash Point Determination: Using a Pensky-Martens closed-cup tester (ASTM D93) or similar standard method.

-

Water Solubility and Partition Coefficient (LogP) Determination: Following OECD Guideline 105 and 117, respectively.

Conclusion

The safe handling of this compound requires a cautious and informed approach. In the absence of specific safety data, the comprehensive information provided for its parent compound, 2-Amino-5-methylpyridine, serves as an essential starting point for risk assessment and the implementation of robust safety protocols. All personnel must be thoroughly trained on the potential hazards and emergency procedures outlined in this guide before commencing any work with this compound.

References

- 1. lobachemie.com [lobachemie.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 5. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-5-methylpyridine - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-5-methylpyridine 1-oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Amino-5-methylpyridine 1-oxide, a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established reactivity patterns of pyridine N-oxides and offer a starting point for the exploration of this molecule's synthetic transformations.

Overview of Reactivity

This compound combines the functionalities of a pyridine N-oxide and an aminopyridine. The N-oxide group significantly influences the electronic properties of the pyridine ring, activating it for both electrophilic and nucleophilic substitution reactions. The amino group at the 2-position and the methyl group at the 5-position further direct the regioselectivity of these transformations.

Synthesis of this compound

The preparation of this compound is the initial step for its utilization in organic synthesis. A common method for the N-oxidation of pyridines involves the use of a peroxy acid.

Experimental Protocol: N-oxidation of 2-Amino-5-methylpyridine

| Reagent/Parameter | Condition |

| Starting Material | 2-Amino-5-methylpyridine |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid |

| Solvent | Dichloromethane (DCM) or Acetic Acid |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous sodium bisulfite quench, extraction |

| Purification | Column chromatography or recrystallization |

Procedure:

-

Dissolve 2-amino-5-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Electrophilic Substitution Reactions

The N-oxide functionality activates the C2 and C4 positions of the pyridine ring towards electrophilic attack. The presence of the amino group at C2 and the methyl group at C5 will influence the regiochemical outcome.

Nitration

Experimental Protocol: Nitration of this compound

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0 °C to 60 °C |

| Reaction Time | 2-6 hours |

| Work-up | Basification, extraction |

| Purification | Recrystallization |

Procedure:

-

To a cooled (0 °C) mixture of fuming nitric acid (3 eq) and concentrated sulfuric acid (3 eq), slowly add this compound (1.0 eq).

-

After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated aqueous solution of sodium carbonate to pH 8-9.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by recrystallization to yield the nitrated product.

Halogenation

Experimental Protocol: Halogenation of this compound

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagents | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile or Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous sodium thiosulfate wash, extraction |

| Purification | Column chromatography |

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile.

-

Add N-bromosuccinimide (NBS, 1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Applications in Nucleophilic Substitution Reactions

The N-oxide group can be activated by various reagents to facilitate nucleophilic substitution, primarily at the C2 and C6 positions.

Experimental Protocol: Conversion to 2-Chloro-5-methylpyridine

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Neutralization, extraction |

| Purification | Distillation or column chromatography |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood.

-

Slowly add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a solid base like sodium carbonate until pH > 8.

-

Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 2-chloro-5-methylpyridine by distillation or column chromatography.

Deoxygenation

The removal of the N-oxide functionality is a common transformation to access the corresponding pyridine derivative.

Experimental Protocol: Deoxygenation of this compound

| Reagent/Parameter | Condition |

| Starting Material | This compound |

| Reagent | Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃) |

| Solvent | Dichloromethane or Acetonitrile |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Aqueous work-up, extraction |

| Purification | Column chromatography |

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add phosphorus trichloride (PCl₃, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench with water and neutralize with aqueous sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 2-amino-5-methylpyridine.

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

Caption: Synthetic pathways of this compound.

Caption: General experimental workflow for synthesis.

Application Notes and Protocols: The Role of 2-Amino-5-methylpyridine 1-oxide as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylpyridine 1-oxide is a heterocyclic compound belonging to the class of pyridine N-oxides. While direct and extensive literature on the use of this compound as a synthetic intermediate is limited, the broader class of aminopyridine N-oxides are valuable precursors in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The N-oxide functionality activates the pyridine ring, facilitating a variety of nucleophilic and electrophilic substitution reactions that are otherwise challenging with the parent pyridine. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of complex, biologically active molecules. This document provides an overview of the synthetic utility of aminopyridine N-oxides, with specific protocols and data extrapolated from closely related analogues.

General Reactivity of Aminopyridine N-Oxides

The N-oxide group in aminopyridine N-oxides significantly influences the reactivity of the pyridine ring. It acts as an electron-donating group via resonance, increasing electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom makes the ring electron-deficient, rendering the 2- and 4-positions susceptible to nucleophilic attack, a characteristic reaction of pyridine N-oxides.

The presence of the amino group further modulates this reactivity. The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it. The interplay between the N-oxide and amino groups dictates the regioselectivity of various transformations.

Caption: General reactivity of aminopyridine N-oxides.

Key Synthetic Applications and Protocols

Nitration

Nitration is a common electrophilic substitution reaction for pyridine N-oxides. The introduction of a nitro group provides a versatile handle for further transformations, such as reduction to an amino group or nucleophilic aromatic substitution.

Application: Synthesis of nitro-substituted aminopyridine derivatives, which are precursors for various pharmaceuticals. A notable example is the nitration of 2-chloro-5-methylpyridine 1-oxide, a close analogue of the title compound, which is a key step in the synthesis of an intermediate for the mineralocorticoid receptor antagonist, Finerenone.

Experimental Protocol: Nitration of 2-chloro-5-methylpyridine 1-oxide [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

Addition of Starting Material: 2-chloro-5-methylpyridine 1-oxide is added portion-wise to the cooled acid mixture, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is then heated to 100 °C and stirred for 2 hours.

-

Work-up: After cooling to room temperature, the mixture is poured onto crushed ice. The pH is carefully adjusted to 2-3 with a saturated solution of sodium carbonate.

-

Isolation: The resulting yellow precipitate of 2-chloro-5-methyl-4-nitropyridine 1-oxide is collected by filtration, washed with cold water, and dried. The filtrate can be extracted with chloroform to recover any dissolved product.

| Parameter | Value |

| Starting Material | 2-chloro-5-methylpyridine 1-oxide |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Product | 2-chloro-5-methyl-4-nitropyridine 1-oxide |

| Yield | ~80% |

Halogenation

Halogenation of pyridine N-oxides can proceed via either electrophilic or nucleophilic pathways, depending on the reagents and reaction conditions. This allows for the regioselective introduction of halogen atoms, which are excellent leaving groups for subsequent cross-coupling reactions.

Application: Synthesis of halosubstituted aminopyridines, which are key building blocks in medicinal chemistry for the preparation of a wide range of therapeutic agents.

Caption: Synthesis of a Finerenone intermediate.

Experimental Protocol: General Chlorination using Thionyl Chloride

-

Reaction Setup: To a solution of the aminopyridine N-oxide in an inert solvent such as dichloromethane or chloroform, thionyl chloride is added dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up: The solvent and excess thionyl chloride are removed under reduced pressure. The residue is then carefully neutralized with a base, such as saturated sodium bicarbonate solution.

-

Isolation: The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by chromatography or recrystallization.

| Parameter | Value |

| Starting Material | Aminopyridine N-oxide |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Dichloromethane or Chloroform |

| Temperature | 0 °C to reflux |

| Product | Chloro-substituted aminopyridine |

Cyanation